Hydroxycitronellal dimethyl acetal

描述

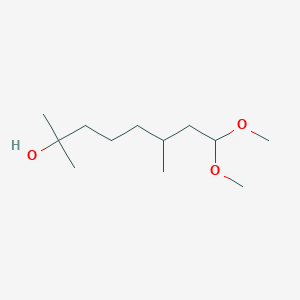

Structure

3D Structure

属性

IUPAC Name |

8,8-dimethoxy-2,6-dimethyloctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJVKUULZGKQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047547 | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, slightly oily liquid with delicate green floral taste and floral odour | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

252.00 °C. @ 760.00 mm Hg | |

| Record name | 8,8-Dimethoxy-2,6-dimethyl-2-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils, 1 ml in 2 ml 50% alcohol (in ethanol) | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.925-0.930 | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/467/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-92-4 | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol, 8,8-dimethoxy-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxycitronellal dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8-dimethoxy-2,6-dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCITRONELLAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K989V651N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8,8-Dimethoxy-2,6-dimethyl-2-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Hydroxycitronellal Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Hydroxycitronellal Dimethyl Acetal, a compound of interest in various scientific and industrial fields. The core of this document focuses on the detailed mechanism of its synthesis, primarily through the acid-catalyzed acetalization of hydroxycitronellal. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to facilitate a deeper understanding and practical application of this chemical transformation.

Introduction

This compound, chemically known as 8,8-dimethoxy-2,6-dimethyloctan-2-ol, is a valuable organic compound utilized in fragrance and research applications. Its synthesis is a prime example of carbonyl group protection through acetal formation, a fundamental reaction in organic chemistry. This guide will delve into the intricacies of its synthesis, providing the necessary technical details for its preparation and characterization.

Synthesis Mechanism: Acid-Catalyzed Acetalization

The primary route for the synthesis of this compound is the reaction of hydroxycitronellal with methanol in the presence of an acid catalyst. The generally accepted mechanism involves the following key steps[1]:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of hydroxycitronellal, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol (Formation of Hemiacetal): A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation leads to the formation of a hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxonium ion).

-

Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the carbocation.

-

Deprotonation: The final step involves the deprotonation of the resulting intermediate to yield the stable this compound and regenerate the acid catalyst.

Various acid catalysts can be employed to facilitate this reaction, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), and sulfamic acid (NH₂SO₃H)[1]. Alternative and "greener" catalysts such as β-cyclodextrin have also been explored, which can form inclusion complexes to potentially enhance reaction efficiency[1].

Experimental Protocols

While a definitive, universally optimized protocol is not singularly reported, the following represents a generalized yet detailed methodology based on established principles of acetal synthesis.

Materials:

-

Hydroxycitronellal (starting material)

-

Methanol (reagent and solvent)

-

Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Sodium bicarbonate (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxycitronellal in an excess of methanol. The molar ratio of methanol to hydroxycitronellal should be significantly high to drive the equilibrium towards the product.

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.1-1 mol% of p-toluenesulfonic acid monohydrate) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Remove the excess methanol under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Extract the aqueous layer multiple times with the organic solvent.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound. It is important to note that reaction yields can vary significantly based on the specific catalyst, reaction conditions, and purification methods employed. For a similar reaction involving the synthesis of hydroxyl citronella aldehyde-1,2-propanediol acetal, optimal conditions of a 1:3.5 molar ratio of hydroxycitronellal to 1,2-propylene glycol at 38°C for 4.4 hours yielded a product of 89.76%[2].

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₃ | [3] |

| Molecular Weight | 218.33 g/mol | [3] |

| Boiling Point | 252 °C at 760 mmHg | [3] |

| Density | 0.925 - 0.930 g/cm³ | [3] |

| Refractive Index | 1.441 - 1.444 | [3] |

| ¹H NMR (ppm) | δ 3.58 (s, -OH), 4.19 (t, -CH-), 3.50 (s, -OCH₃) | [4] |

Mandatory Visualizations

Synthesis Reaction Pathway

Caption: Acid-catalyzed synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to Hydroxycitronellal Dimethyl Acetal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitronellal dimethyl acetal is a synthetic fragrance ingredient valued for its delicate, long-lasting floral scent, reminiscent of lily-of-the-valley. As an acetal of hydroxycitronellal, it offers enhanced stability in various formulations, particularly in alkaline media, making it a versatile component in perfumery and cosmetics.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound, intended to support research, development, and quality control activities. While its primary applications are in the fragrance and flavor industries, this document also addresses the absence of known engagement in biological signaling pathways relevant to drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. This data is essential for understanding its behavior in various chemical and physical systems, aiding in formulation development, and ensuring proper handling and storage.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 8,8-dimethoxy-2,6-dimethyloctan-2-ol | [2][3] |

| Synonyms | Laurine dimethyl acetal, 1,1-Dimethoxy-3,7-dimethyl-7-octanol, Hydroxycitronellal DMA | [2][4] |

| CAS Number | 141-92-4 | [3][5] |

| Molecular Formula | C₁₂H₂₆O₃ | [3][5] |

| Molecular Weight | 218.33 g/mol | [2][3] |

| SMILES | CC(CCCC(C)(C)O)CC(OC)OC | [2][3] |

| InChI | InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3 | [2][3] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Colorless, slightly oily liquid | [2][5] |

| Odor | Delicate green floral, lily-of-the-valley note | [1][2] |

| Boiling Point | 252 °C at 760 mmHg | [1][2] |

| Density | 0.925 - 0.930 g/cm³ | [2][3] |

| Refractive Index | 1.441 - 1.444 at 20°C | [2][5] |

| Solubility | Insoluble in water and glycerol; soluble in alcohol and oils. | [2][3] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [1] |

| Flash Point | >100 °C | [1] |

| logP (o/w) | 1.762 (estimated) | [1] |

Chemical Structure

This compound is the dimethyl acetal of 7-hydroxy-3,7-dimethyloctanal (hydroxycitronellal). The structure features a tertiary alcohol at one end of an eight-carbon chain and a dimethyl acetal group at the other. This structure contributes to its characteristic odor and chemical stability.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. However, based on general chemical principles and information from various sources, the following outlines the commonly employed methodologies.

Synthesis: Acid-Catalyzed Acetalization

The most common method for the synthesis of this compound is the direct acetalization of hydroxycitronellal with methanol in the presence of an acid catalyst.[3]

General Procedure:

-

Reactant Mixture: Hydroxycitronellal is dissolved in an excess of methanol. The use of a solvent such as benzene or toluene can aid in the removal of water via azeotropic distillation.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is added to the mixture.[3]

-

Reaction: The mixture is stirred, and the reaction progress is monitored. The reaction is typically carried out at room temperature or with gentle heating. The water formed during the reaction is removed to drive the equilibrium towards the product.

-

Neutralization and Workup: Upon completion, the reaction is quenched by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Purification: The crude product is then purified. This may involve washing with water to remove any remaining water-soluble impurities, followed by drying of the organic layer. The final purification is typically achieved by vacuum distillation.[6]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis and purity assessment of this compound.

General HPLC Conditions:

-

Column: A reverse-phase column, such as a C18 or Newcrom R1, is typically used.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase. The addition of a small amount of acid, like phosphoric acid, can improve peak shape. For mass spectrometry (MS) compatibility, formic acid is a preferred alternative.[4]

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) or a refractive index detector can be employed. Mass spectrometry can be used for identification.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Temperature: The analysis is usually performed at ambient temperature.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the acid-catalyzed reaction for the synthesis of this compound from hydroxycitronellal and methanol.

Caption: Acid-catalyzed synthesis of this compound.

General HPLC Analysis Workflow

This diagram outlines a typical workflow for the analysis of a sample of this compound using HPLC.

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature indicates that this compound is primarily used for its olfactory properties in consumer products. There is no evidence to suggest that it is involved in or has been investigated for its role in specific biological signaling pathways in the context of drug development. Toxicological assessments have been conducted to ensure its safety for use in consumer products, with data suggesting it is not genotoxic.[2][7]

Conclusion

This compound is a well-characterized fragrance ingredient with established chemical and physical properties. Its synthesis is achieved through a straightforward acid-catalyzed acetalization, and its purity can be assessed using standard analytical techniques such as HPLC. For researchers and professionals in the fragrance and cosmetic industries, this compound offers desirable stability and olfactory characteristics. For those in drug development, it is important to note the current lack of data linking this molecule to any known biological signaling pathways. This technical guide provides a foundational understanding of this compound to support its safe and effective use in relevant applications.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Buy this compound | 141-92-4 [smolecule.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H26O3 | CID 8863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

Spectroscopic Profile of Hydroxycitronellal Dimethyl Acetal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hydroxycitronellal Dimethyl Acetal (CAS No. 141-92-4), a key fragrance and flavor ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aliphatic and acetal protons. While a fully assigned high-resolution spectrum with coupling constants is not publicly available, key chemical shifts have been reported in the literature.[1]

| Chemical Shift (ppm) | Multiplicity | Tentative Assignment |

| ~4.19 | Multiplet | Methine proton (-CH(OCH₃)₂) |

| ~3.58 | Singlet | Hydroxyl proton (-OH) |

| ~3.50 | Singlet | Methyl protons of the dimethyl acetal (-OCH₃) |

| 0.8 - 2.0 | Multiplets | Methylene and methyl protons of the alkyl chain |

¹³C NMR (Carbon-13 NMR): Public databases indicate the availability of ¹³C NMR data for this compound, though a detailed peak list with assignments is not readily accessible.[1] Based on the structure, characteristic chemical shifts for the acetal carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons are expected.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl and acetal functional groups, as well as the hydrocarbon backbone. The data presented is based on general frequencies for these functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1450 | Medium | C-H bend (aliphatic) |

| 1220 - 1100 | Strong | C-O stretch (acetal) |

| 1100 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 218 is expected to be of low abundance or absent. The most prominent peaks in the mass spectrum are listed below.[1]

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 75 | 99.99 | [CH(OCH₃)₂]⁺ |

| 85 | 59.08 | [C₆H₁₃]⁺ or loss of the acetal group and subsequent fragmentation |

| 59 | 31.91 | [C₃H₇O]⁺ or loss of a methyl group from the m/z 75 fragment |

| 43 | 29.66 | [C₃H₇]⁺ (isopropyl cation) |

| 55 | 16.24 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of fragrance and flavor compounds.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of neat this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is thoroughly mixed to ensure homogeneity.

-

The sample is then transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

-

A small drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition (FTIR-ATR):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 100 µg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then compared to spectral libraries for identification and the fragmentation pattern is analyzed.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: Spectroscopic Analysis Workflow.

References

Hydroxycitronellal Dimethyl Acetal (CAS 141-92-4): A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Hydroxycitronellal dimethyl acetal (CAS 141-92-4), a synthetic fragrance ingredient with a delicate, green, floral odor.[1][2][3] This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and other relevant fields. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key physicochemical parameters are provided.

Core Physicochemical Properties

This compound is a colorless, slightly oily liquid.[1][2][4][5] It is a tertiary alcohol and is also known by other names including 8,8-Dimethoxy-2,6-dimethyl-2-octanol and Laurine dimethyl acetal.[1][6]

General and Computational Properties

The following table summarizes the general and computationally derived properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₃ | [4][6][7][8] |

| Molecular Weight | 218.33 g/mol | [1][4][6][7][8] |

| Canonical SMILES | CC(CCCC(C)(C)O)CC(OC)OC | [4][6] |

| InChI | InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3 | [4][6][8] |

| InChIKey | QCJVKUULZGKQDG-UHFFFAOYSA-N | [4][6][8] |

| XLogP3-AA | 2.4 | [1][4] |

| Topological Polar Surface Area | 38.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 8 | [1] |

Experimental Physicochemical Data

The experimental physicochemical properties of this compound are detailed in the table below. These values have been compiled from various chemical databases and supplier specifications.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 252 °C | @ 760 mmHg | [1][4][9][10] |

| 71 °C | @ 0.01 Torr | [2][8] | |

| Density | 0.925 - 0.930 g/cm³ | @ 20°C / 25°C | [1][4] |

| 0.938 g/cm³ | @ 20 °C | [2][8] | |

| 0.928 g/mL | @ 25 °C | ||

| 0.924 - 0.932 g/cm³ | @ 25.00 °C | [9] | |

| 0.925 - 0.933 g/cm³ | @ 20.00 °C | [3][9] | |

| Refractive Index | 1.441 - 1.444 | @ 20°C (n20/D) | [1][7] |

| 1.440 - 1.444 | @ 20.00 °C | [3][9] | |

| 1.442 | (lit.) | [2][6] | |

| Solubility | Insoluble in water and glycerol. | [1][2][4][11] | |

| Slightly soluble in alcohol. | [1][2][4][9] | ||

| Soluble in oils. | [1][2][4][9] | ||

| Water: 829.5 mg/L | @ 25 °C (estimated) | [6][9] | |

| Vapor Pressure | 0.001 mmHg | @ 25.00 °C (estimated) | [9] |

| 0.000520 mmHg | @ 25°C | [2][4] | |

| Flash Point | > 100 °C (> 212 °F) | TCC | [9] |

| 122.2 °C | [6] | ||

| 110 °C | [12] | ||

| 108 °C | [11] | ||

| > 230 °F | [2] |

Experimental Protocols

While specific experimental reports for this compound are not publicly detailed, the following methodologies, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals, represent the standard procedures for determining the key physicochemical properties of liquid organic compounds.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Methodology:

-

Apparatus: A distillation flask, condenser, thermometer, and a heating source are assembled. For small sample volumes, a micro-boiling point apparatus using a capillary tube can be employed.[2]

-

Procedure: The liquid is placed in the distillation flask with boiling chips. The apparatus is heated, and the temperature is recorded when a steady stream of condensate is observed. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the measurement is recorded. The observed boiling point can be corrected to standard pressure (760 mmHg) using established nomographs or the Sidney-Young equation.

Density Measurement (OECD Guideline 109)

Density is the mass per unit volume of a substance.

Methodology:

-

Pycnometer Method:

-

A pycnometer, a glass flask with a precise volume, is weighed empty.

-

It is then filled with the test substance, and any excess is removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

-

-

Oscillating U-tube Method:

-

A U-shaped tube is electronically excited to oscillate at its characteristic frequency.

-

This frequency changes when the tube is filled with the sample liquid.

-

The density is calculated from the change in frequency. This method is fast and requires only a small sample volume.

-

Refractive Index Measurement (OECD Guideline 107)

The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance. It is a characteristic constant for a given substance.

Methodology:

-

Apparatus: A refractometer (e.g., an Abbé refractometer) is used.

-

Procedure: A few drops of the liquid are placed on the prism of the refractometer. The instrument is adjusted to bring a dividing line between light and dark fields into view. The refractive index is read directly from a calibrated scale.

-

Conditions: The temperature must be precisely controlled and recorded, as the refractive index is temperature-dependent. The wavelength of the light source (typically the sodium D-line, 589 nm) is also specified.

Solubility Determination (OECD Guideline 105)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the substance is added to a known volume of the solvent (e.g., water) in a flask.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The solution is then separated from the undissolved substance by centrifugation or filtration.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., chromatography, spectroscopy).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

The solvent is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is monitored over time until a plateau is reached, which represents the saturation concentration.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a chemical substance like this compound.

Caption: Logical workflow for physicochemical characterization.

References

- 1. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. How to Find Liquid Density - Oreate AI Blog [oreateai.com]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. oecd.org [oecd.org]

- 7. grokipedia.com [grokipedia.com]

- 8. oecd.org [oecd.org]

- 9. calnesis.com [calnesis.com]

- 10. scribd.com [scribd.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. truedyne.com [truedyne.com]

Hydroxycitronellal Dimethyl Acetal: A Technical Review for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Applications of a Versatile Fragrance Compound

Hydroxycitronellal dimethyl acetal is a synthetic fragrance ingredient valued for its delicate, floral, and stable aroma, reminiscent of lily-of-the-valley. Beyond its primary application in the fragrance and cosmetics industries, this compound serves as a subject of research for its potential as an insect repellent and as a building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, and key experimental applications.

Chemical and Physical Properties

This compound, also known by its IUPAC name 8,8-dimethoxy-2,6-dimethyloctan-2-ol, is a colorless to pale yellow liquid.[1] Its stability, particularly in alkaline media, makes it a preferred alternative to its parent aldehyde, hydroxycitronellal.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆O₃ | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| CAS Number | 141-92-4 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 252 °C at 760 mmHg | [2] |

| Density | 0.925 - 0.930 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.440 - 1.444 | [1] |

| Solubility | Insoluble in water and glycerol; soluble in oils and slightly soluble in alcohol. | [2] |

| Purity | 98 - 100% (by GC) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | A peak at approximately 3.58 ppm is attributed to the hydroxyl group, a signal at around 4.19 ppm corresponds to the methine group, and a peak at about 3.50 ppm indicates the methyl groups.[3] |

| Mass Spectrometry | The mass spectrum shows characteristic fragmentation patterns that can be used for identification. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct acetalization of hydroxycitronellal with methanol in the presence of an acid catalyst.[1] This reaction proceeds through the formation of a hemiacetal intermediate, followed by the elimination of water to form the stable acetal.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxycitronellal in a suitable solvent such as cyclohexane. The use of a solvent that forms an azeotrope with water, like cyclohexane, is advantageous for driving the reaction to completion by removing the water by-product.

-

Addition of Reagents: Add an excess of methanol (at least 2 molar equivalents) to the solution.

-

Catalyst Addition: Introduce a catalytic amount of an acid catalyst. Common catalysts include p-toluenesulfonic acid or sulfamic acid.[1][3] More environmentally friendly and reusable catalysts like β-cyclodextrin have also been reported to be effective.[3]

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution. Wash the organic layer with water and brine. Dry the organic phase over an anhydrous salt like sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Applications and Biological Activity

Fragrance and Cosmetics

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, lotions, creams, and air fresheners.[4] Its stability and pleasant floral scent make it a versatile component in fragrance formulations.[4]

Insect Repellent

Research has explored the potential of this compound as an insect repellent. Its precursor, hydroxycitronellal, is known to possess mosquito-repellent properties. The acetal derivative is investigated to potentially offer a longer duration of protection due to its lower volatility.

Experimental Workflow for Repellent Efficacy Testing:

Caption: A typical experimental workflow for evaluating the mosquito repellent efficacy of this compound.

Use in Organic Synthesis

This compound can serve as a building block in the synthesis of other chemical compounds.[4] The acetal group acts as a protecting group for the aldehyde functionality, allowing for chemical transformations on other parts of the molecule without affecting the aldehyde. The aldehyde can be deprotected under acidic conditions when needed.

Safety and Toxicology

Toxicological assessments have indicated that this compound has low toxicity in repeated dose and reproductive toxicity studies.[1] Studies suggest that it is not genotoxic, meaning it does not cause damage to genetic material.[1] However, it has been identified as a potential skin sensitizer, and its use in cosmetic products is therefore regulated.[1] Environmental assessments have found that it is not Persistent, Bioaccumulative, and Toxic (PBT).

Conclusion

This compound is a commercially significant fragrance ingredient with a well-characterized chemical profile. Its synthesis via acid-catalyzed acetalization of hydroxycitronellal is a standard industrial process. While its primary role is in the fragrance industry, its potential as an insect repellent and a synthetic intermediate continues to be of interest to researchers. A thorough understanding of its properties, synthesis, and safety is crucial for its effective and safe application in various fields.

References

Hydroxycitronellal Dimethyl Acetal: A Technical Guide for Fragrance Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitronellal dimethyl acetal (CAS No. 141-92-4) is a widely utilized fragrance ingredient valued for its delicate, fresh, and floral aroma, often described as reminiscent of lily of the valley.[1][2] Its superior stability in alkaline media compared to its parent aldehyde, hydroxycitronellal, makes it a preferred choice for incorporation into a variety of consumer products, including soaps, detergents, and personal care items.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and safety data related to this compound, intended for an audience of researchers, scientists, and professionals in the fragrance and related industries.

Chemical and Physical Properties

This compound, chemically known as 8,8-dimethoxy-2,6-dimethyloctan-2-ol, possesses a unique molecular structure that contributes to its desirable olfactory characteristics and stability.[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O₃ | [1][4] |

| Molecular Weight | 218.33 g/mol | [4] |

| CAS Number | 141-92-4 | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 252 °C @ 760 mmHg | [3] |

| Density | 0.925 - 0.933 g/cm³ @ 20°C | [2] |

| Refractive Index | 1.4400 - 1.4440 @ 20°C | [2] |

| Flash Point | > 100 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

| Odor Description | Mild, fresh floral, lily of the valley, green, waxy | [1][2] |

| Substantivity on Fabric | Approximately 400 hours | [2] |

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hydroxycitronellal with methanol. This reaction protects the aldehyde functional group, thereby increasing the molecule's stability, particularly in alkaline environments.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from hydroxycitronellal and methanol.

Materials:

-

Hydroxycitronellal

-

Methanol (anhydrous)

-

An acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic cation exchange resin)

-

A suitable solvent (e.g., toluene)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine hydroxycitronellal (1 molar equivalent) and anhydrous methanol (2.5 molar equivalents).

-

Add the chosen solvent (e.g., toluene) to the flask.

-

Add a catalytic amount of the acid catalyst (e.g., 0.01 molar equivalents of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a 5% sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Analytical Methodologies

The quality and purity of this compound are typically assessed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for fragrance analysis.[6]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[6]

-

Injection: A small volume (e.g., 1 µL) of the sample, diluted in a suitable solvent like ethanol, is injected in splitless mode.[6]

-

Oven Temperature Program:

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation and quantification of non-volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV or MS detector.

-

Column: A reversed-phase C18 column is typically employed.[7]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.[7]

-

Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds. A scouting gradient of 5-95% acetonitrile over 20 minutes can be a starting point for method development.[8]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for more selective detection.

Spectroscopic Data

| Spectroscopy | Key Observations | Reference |

| ¹H NMR | A peak around 3.58 ppm is attributed to the hydroxyl group. A signal at approximately 4.19 ppm corresponds to the methine group, and a peak around 3.50 ppm indicates the methyl groups of the acetal. | [5] |

| FTIR | Characteristic peaks for C-O stretching are observed in the range of 1056-1192 cm⁻¹. The C-O-C stretching of the acetal group is also prominent. | [5] |

| Mass Spec (GC-MS) | The electron ionization mass spectrum shows characteristic fragmentation patterns, with major peaks typically observed at m/z 75, 85, 59, 43, and 55. | [3] |

Olfactory Properties and Application

This compound is characterized by a low odor strength and high substantivity, making it a long-lasting fragrance ingredient.[2] Its mild floral and green notes are widely used to create lily of the valley and other white floral accords in perfumes.[2] Due to its stability in alkaline conditions, it is particularly suitable for use in soaps, detergents, and other personal care products where the parent aldehyde, hydroxycitronellal, would be unstable.[1][2] The recommended usage level in fragrance concentrates can be up to 10%.[2]

Sensory Evaluation

The olfactory profile of this compound is assessed by a trained sensory panel.

Experimental Protocol: Sensory Panel Evaluation

-

Panelist Selection: Panelists are screened for their ability to detect and describe different odors. They should refrain from using scented products on the day of testing.[9]

-

Sample Preparation: this compound is diluted to a standard concentration (e.g., 1% in an odorless solvent like diethyl phthalate or ethanol).

-

Evaluation: Panelists are presented with the sample on a smelling strip and asked to describe the odor character and intensity at different time points (top note, middle note, and base note) to assess its evolution and substantivity.

-

Data Analysis: The descriptive terms used by the panelists are collected and analyzed to create a comprehensive odor profile.

Stability and Performance

The acetal group in this compound imparts enhanced stability compared to the aldehyde group in hydroxycitronellal, which is prone to oxidation.[10]

Stability Testing

Experimental Protocol: Accelerated Stability Testing

-

Sample Preparation: Incorporate this compound at a typical use concentration into the final product base (e.g., a lotion or soap).

-

Storage Conditions: Store samples under accelerated conditions, such as elevated temperatures (e.g., 40°C, 45°C) and exposure to UV light, for a period of 3 to 6 months.[10][11] Control samples are stored at room temperature.

-

Evaluation: At regular intervals, evaluate the samples for changes in color, odor, pH, and viscosity.[11][12] The concentration of this compound can also be monitored using GC-MS or HPLC.

-

Data Analysis: Compare the changes in the samples stored under accelerated conditions to the control samples to predict the long-term stability of the fragrance in the product.

Safety Information

The safety of this compound as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that it is safe for use in cosmetic products at current levels.[13]

Key Safety Endpoints:

-

Genotoxicity: Based on data from its read-across analog, hydroxycitronellal diethyl acetal, this compound is not expected to be genotoxic.[13][14]

-

Skin Sensitization: It is considered a skin sensitizer, but at current use levels, it does not pose a safety concern.

-

Repeated Dose and Reproductive Toxicity: The exposure to this compound is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[14]

-

Environmental Safety: It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[13]

Olfactory Receptor Interaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). While the specific human olfactory receptors that are strongly activated by this compound are not extensively documented in publicly available literature, in vitro assays can be used to screen for such interactions.

Experimental Protocol: In Vitro Olfactory Receptor Activation Assay

This protocol describes a general method for screening odorants against a library of human olfactory receptors expressed in a heterologous cell line (e.g., Hana3A cells).[15][16]

-

Cell Culture and Transfection: Culture Hana3A cells and transfect them with plasmids encoding a specific human olfactory receptor, an accessory protein like RTP1S to aid receptor trafficking, and a reporter gene (e.g., luciferase under the control of a cAMP response element).[17]

-

Odorant Stimulation: Prepare a solution of this compound in a suitable buffer. Add the odorant solution to the transfected cells.

-

Signal Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase assay), which corresponds to the level of intracellular cAMP produced upon receptor activation.[15][16]

-

Data Analysis: Compare the signal from cells stimulated with this compound to that of unstimulated cells to determine if the odorant activates the specific olfactory receptor.

Conclusion

This compound is a valuable and versatile fragrance ingredient with a pleasant floral character and excellent stability in a wide range of product applications. This technical guide has provided a detailed overview of its chemical properties, synthesis, analysis, and safety. The experimental protocols outlined herein offer a foundation for researchers and scientists to work with this ingredient effectively and to further explore its potential in fragrance development and related fields.

References

- 1. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 141-92-4 [thegoodscentscompany.com]

- 3. This compound | C12H26O3 | CID 8863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. fivesenses.com [fivesenses.com]

- 10. orchadia.org [orchadia.org]

- 11. certifiedcosmetics.com [certifiedcosmetics.com]

- 12. makingcosmetics.com [makingcosmetics.com]

- 13. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 141-92-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hydroxycitronellal diethyl acetal, 7779-94-4 [thegoodscentscompany.com]

- 15. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay [jove.com]

- 16. jove.com [jove.com]

- 17. mdpi.com [mdpi.com]

Unveiling the Olfactory Signature of Hydroxycitronellal Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties of Hydroxycitronellal dimethyl acetal, a synthetic fragrance ingredient valued for its delicate and stable floral aroma. This document details its chemical and physical characteristics, synthesis, and the methodologies used for its sensory and instrumental evaluation. Furthermore, it explores the potential olfactory signaling pathways involved in its perception.

Core Olfactory Properties and Physicochemical Data

This compound (CAS No. 141-92-4) is a colorless to pale yellow liquid widely used in the fragrance industry.[1] It is particularly favored for its pleasant, mild floral scent, with nuances of lily-of-the-valley (muguet), rose, and green notes.[2] A key characteristic is its low odor strength, which contributes to its use as a blender and modifier in complex fragrance compositions.[2]

Its acetal structure confers significant stability in alkaline media, making it a preferred choice for perfuming products such as soaps and detergents, where the parent aldehyde, Hydroxycitronellal, would be unstable.[2][3][4]

Table 1: Olfactory Profile of this compound

| Odor Descriptor | Description | Source |

| Primary Notes | Floral, Lily-of-the-Valley (Muguet), Rose | [2] |

| Secondary Notes | Green, Waxy, Acetate | [2] |

| Odor Strength | Low | [2] |

| Substantivity on Smelling Strip | 400 hours at 100% | [2] |

| Flavor Profile | Floral, Waxy, Soapy, Tropical | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C12H26O3 | [7] |

| Molecular Weight | 218.33 g/mol | [1] |

| Appearance | Colorless, slightly oily liquid | [7] |

| Specific Gravity | 0.9240 - 0.9320 @ 25°C | [2] |

| Refractive Index | 1.4400 - 1.4440 @ 20°C | [2] |

| Boiling Point | 252 °C @ 760 mmHg | [7] |

| Flash Point | > 100 °C (> 212 °F) | [2] |

| Vapor Pressure | 0.001 mmHg @ 25°C (estimated) | [2] |

| Solubility | Soluble in alcohol and fixed oils; slightly soluble in water. Insoluble in glycerin. | [2][7] |

Synthesis of this compound

This compound is synthesized from its parent aldehyde, Hydroxycitronellal. The reaction involves the formation of an acetal through the reaction of the aldehyde group with two equivalents of methanol in the presence of an acid catalyst.[8]

General Experimental Protocol for Synthesis

The synthesis is typically carried out by reacting Hydroxycitronellal with an excess of methanol in a suitable solvent, such as benzene.[8] An acid catalyst, for example, sulfamic acid, is added to the mixture to facilitate the reaction.[8] The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of methanol to form the stable dimethyl acetal, with the elimination of water. The reaction conditions, such as temperature and time, are optimized to maximize the yield of the final product.

Methodologies for Olfactory Evaluation

The olfactory properties of fragrance ingredients like this compound are evaluated using a combination of sensory and instrumental techniques.

Sensory Evaluation Protocols

Sensory evaluation relies on the human nose as the detector and is crucial for understanding the perceived odor profile.

-

Blotter Technique: This is a fundamental method for evaluating the odor of aromatic chemicals. A strip of odorless, absorbent paper is dipped into the liquid, and the odor is assessed at different time intervals to observe the evolution of the scent as the more volatile components evaporate.

-

Panel Testing: Trained sensory panels are used for more detailed and controlled evaluations. These panels can perform various tests:

-

Descriptive Analysis: Panelists are trained to identify and quantify specific odor attributes of the substance, creating a detailed sensory profile.

-

Difference Testing (e.g., Triangle Test): This method is used to determine if a perceptible difference exists between two samples. Panelists are presented with three samples, two of which are identical, and are asked to identify the different one.

-

Intensity Rating: Panelists rate the perceived intensity of the odor on a defined scale.

-

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10][11] This allows for the identification of odor-active compounds in a sample.

-

Principle: A sample containing volatile compounds is injected into a gas chromatograph. The compounds are separated based on their physicochemical properties and then eluted from the column. The effluent is split between a conventional detector (like a mass spectrometer for identification) and a sniffing port where a trained analyst assesses the odor of each eluting compound.[9][10]

-

Key GC-O Methodologies:

-

Detection Frequency: A panel of assessors sniffs the effluent, and the number of panelists who detect an odor at a specific retention time is recorded. This provides an indication of the most impactful odorants.[11]

-

Dilution to Threshold: The sample is serially diluted, and each dilution is analyzed by GC-O. The highest dilution at which an odor can still be detected provides a measure of the odor potency of the compound.[11]

-

Direct Intensity: Assessors rate the perceived intensity of the eluting odorants on a continuous scale.[11]

-

Olfactory Signaling Pathway

While the specific olfactory receptors that bind to this compound have not been definitively identified in the available literature, its characteristic lily-of-the-valley scent profile suggests a potential interaction with the human olfactory receptor hOR17-4 (OR1D2) . This receptor is known to be activated by other lily-of-the-valley odorants such as Bourgeonal and Lilial.

The general mechanism of olfactory signal transduction begins with the binding of an odorant molecule to an olfactory receptor, which is a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event initiates a downstream signaling cascade.

This activation of the G-protein (specifically Golf in olfactory neurons) leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium and sodium ions. This influx depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 141-92-4 [thegoodscentscompany.com]

- 3. Hydroxycitronellal manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. hydroxycitronellal diethyl acetal, 7779-94-4 [thegoodscentscompany.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. hydroxycitronellal [flavscents.com]

- 7. This compound | C12H26O3 | CID 8863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

A Technical Guide to Hydroxycitronellal Dimethyl Acetal: Synthesis from Natural Precursors and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxycitronellal dimethyl acetal is a synthetic aroma chemical valued for its stable, delicate floral scent, reminiscent of lily-of-the-valley. Contrary to inquiries about its natural occurrence, this compound is not found in nature. Its significance to industries utilizing natural compounds stems from its synthesis, which begins with citronellal, a monoterpenoid aldehyde abundant in various essential oils. This guide provides a comprehensive overview of this compound, focusing on its synthesis from naturally derived citronellal, detailing experimental protocols, and presenting key physicochemical data. The information is intended to serve as a technical resource for researchers and professionals in fragrance science, synthetic chemistry, and drug development.

Introduction: A Synthetic Compound with Natural Roots

This compound (CAS No. 141-92-4) is an acetal derivative of hydroxycitronellal. While its immediate precursor, hydroxycitronellal, is also primarily produced synthetically, the synthesis pathway originates from citronellal, a natural product. Citronellal is a major component of essential oils from plants such as those in the Cymbopogon genus (e.g., citronella) and lemon-scented gum.[1] The transformation of natural citronellal into the more stable and olfactorily refined this compound is a key process in the fragrance industry. This guide will elucidate this synthetic pathway, providing a bridge between a natural starting material and a commercially significant synthetic fragrance ingredient.

Physicochemical Data

A comparative summary of the physicochemical properties of the key compounds in the synthesis pathway is presented below.

Table 1: Physicochemical Properties of Citronellal, Hydroxycitronellal, and this compound

| Property | Citronellal | Hydroxycitronellal | This compound |

| CAS Number | 106-23-0 | 107-75-5 | 141-92-4 |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₂₀O₂ | C₁₂H₂₆O₃ |

| Molecular Weight ( g/mol ) | 154.25 | 172.27 | 218.33 |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless, slightly oily liquid |

| Odor | Strong, sweet, grassy, lemon-like | Sweet, floral, lily-of-the-valley | Mild, fresh, floral, lily-of-the-valley |

| Boiling Point (°C) | 201-207 | 257 | 252 |

| Density (g/cm³) | ~0.855 | ~0.942 | 0.925-0.933 |

| Refractive Index (@ 20°C) | 1.470-1.474 | 1.447-1.450 | 1.440-1.444 |

| Solubility | Slightly soluble in water; soluble in ethanol | Soluble in ethanol and oils; fair solubility in water | Insoluble in water; soluble in alcohol and oils |

| Vapor Pressure (mmHg @ 20°C) | ~0.16 (hPa) | 0.00337 | Not available |

| Flash Point (°C) | 74-77 | 113 | >100 |

Synthesis Pathway from Natural Precursors

The synthesis of this compound is a two-step process starting from citronellal. The first step involves the hydration of citronellal to form hydroxycitronellal. The second step is the acetalization of hydroxycitronellal with methanol to yield the final product.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from citronellal. These protocols are based on established chemical principles and information from various sources.[2][3][4]

Step 1: Synthesis of Hydroxycitronellal from Citronellal (Acid-Catalyzed Hydration)

This protocol describes the hydration of the double bond in citronellal to form hydroxycitronellal.

Materials:

-

Citronellal (95% purity or higher)

-

Sulfuric acid (H₂SO₄), 70% aqueous solution

-

Ice bath

-

Sodium carbonate (Na₂CO₃) solution, 10% aqueous

-

Sodium chloride (NaCl) solution, saturated

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 100g of citronellal.

-

Slowly add 200g of a 70% aqueous solution of sulfuric acid to the citronellal with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at a low temperature for 2-3 hours.

-

Carefully pour the reaction mixture into a separatory funnel containing 300mL of cold water and 200mL of diethyl ether.

-

Shake the funnel, allow the layers to separate, and collect the organic layer.

-

Wash the organic layer sequentially with 100mL of 10% sodium carbonate solution and 100mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude hydroxycitronellal can be purified by vacuum distillation.

Step 2: Synthesis of this compound from Hydroxycitronellal

This protocol details the formation of the dimethyl acetal from hydroxycitronellal.

Materials:

-

Hydroxycitronellal (purified from Step 1)

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (or another suitable acid catalyst)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 50g of hydroxycitronellal in 150mL of anhydrous methanol.

-

Add a catalytic amount (e.g., 0.5g) of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add 100mL of diethyl ether and 100mL of water to the residue in a separatory funnel.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer using a rotary evaporator to obtain crude this compound.

-

Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below.

Conclusion

This compound is a purely synthetic fragrance ingredient that is not found in nature. However, its synthesis is directly linked to natural sources through its precursor, citronellal, which is readily available from essential oils. The transformation of citronellal to this compound enhances the stability and modifies the olfactory profile, making it a valuable component in the perfumer's palette. The provided technical information, including physicochemical data and detailed synthesis protocols, offers a comprehensive resource for professionals in chemistry and fragrance science. This guide underscores the important relationship between natural products and synthetic chemistry in the development of high-value commercial ingredients.

References

Toxicological Profile of Hydroxycitronellal Dimethyl Acetal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive toxicological profile of Hydroxycitronellal dimethyl acetal (CAS No. 141-92-4), a fragrance ingredient used in various consumer products. This document summarizes the available data on its physical and chemical properties, toxicokinetics, and toxicity endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. Much of the safety assessment for this compound relies on data from a read-across analogue, Hydroxycitronellal diethyl acetal (CAS No. 7779-94-4), and the application of the Threshold of Toxicological Concern (TTC) framework. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of key toxicological assessment workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 8,8-dimethoxy-2,6-dimethyl-2-octanol | PubChem |

| Synonyms | Laurinal, Hydroxycitronellal DMA | PubChem |

| CAS Number | 141-92-4 | [1] |

| Molecular Formula | C12H26O3 | [1] |

| Molecular Weight | 218.33 g/mol | [1] |

| Appearance | Colorless, slightly oily liquid | [2] |

| Odor | Delicate green floral | [2] |

| Boiling Point | 252 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils. | [2] |

| Density | 0.925 - 0.930 g/cm³ | [2] |

| Refractive Index | 1.441 - 1.444 | [2] |

Toxicokinetics (Metabolism)

Toxicological Endpoints

Acute Toxicity

Limited data is available for the acute toxicity of this compound.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [3] |

Experimental Protocol: A detailed experimental protocol for the cited LD50 study was not available in the reviewed literature. Typically, acute oral toxicity studies are conducted following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies generally involve the administration of the test substance to fasted animals, followed by observation for a set period (e.g., 14 days) to monitor for mortality and clinical signs of toxicity.

Skin and Eye Irritation

Information on the skin and eye irritation potential of this compound is not detailed in the publicly available safety assessments. However, some sources suggest it may cause skin and eye irritation.[4][5] The parent aldehyde, hydroxycitronellal, is known to cause serious eye irritation.[6][7]

Skin Sensitization

Data from this compound and its read-across analogue, hydroxycitronellal diethyl acetal, indicate no safety concerns for skin sensitization at current declared levels of use.[8]

Experimental Protocols:

-

Human Repeated Insult Patch Test (HRIPT): This test is used to assess the skin sensitization potential in humans.

-

Induction Phase: The test material is applied to the skin of human volunteers under an occlusive patch for a 24-hour period. This is repeated nine times over a three-week period at the same site.

-

Rest Period: A two-week rest period follows the induction phase.

-

Challenge Phase: A single patch application of the test material is made to a naive skin site. The site is observed for any allergic reactions.[3]

-

-

Local Lymph Node Assay (LLNA): This is a murine model for identifying skin sensitizers.

-

The test substance is applied to the ears of mice for three consecutive days.

-

On day five, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabelled nucleoside.

-

A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive result.[6]

-

Genotoxicity

Based on data from the read-across analogue, Hydroxycitronellal diethyl acetal, this compound is not expected to be genotoxic.[8][9][10]

Experimental Protocols: Standard in vitro genotoxicity tests are typically conducted as a battery of assays to assess different endpoints:

-